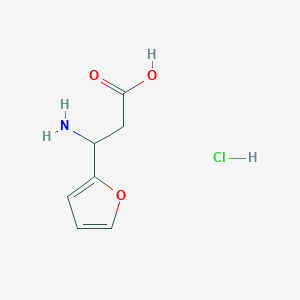

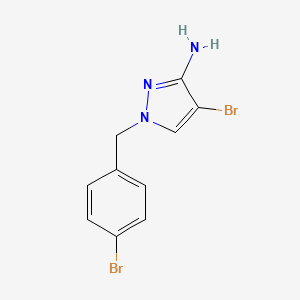

![molecular formula C19H18N6O B2695644 2-[(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile CAS No. 2380145-98-0](/img/structure/B2695644.png)

2-[(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile, also known as JNJ-40411813, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the adenosine A2A receptor, which plays a crucial role in various physiological and pathological processes.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Researchers have developed methodologies for synthesizing novel pyridine derivatives, including those related to the specified chemical structure, to explore their potential applications in medicinal chemistry and material science. The synthesis often involves multi-step reactions, starting from basic pyridine or pyrimidine precursors, to introduce various substituents that can significantly alter the compound's physical, chemical, and biological properties. Structural analysis, including X-ray diffraction and spectroscopy (FT-IR, NMR, UV–vis), plays a crucial role in confirming the configurations of these synthesized compounds and understanding their interaction mechanisms at the molecular level (Tranfić et al., 2011).

Antibacterial and Antifungal Activities

Several studies have investigated the antimicrobial potential of pyridine derivatives. These compounds have been evaluated against a range of aerobic and anaerobic bacteria, showing varying degrees of inhibitory activity. Minimal inhibitory concentration (MIC) values have been determined, indicating the effectiveness of certain derivatives as antimicrobial agents. Such research underscores the potential of pyridine derivatives in developing new antibacterial and antifungal treatments (Bogdanowicz et al., 2013).

Corrosion Inhibition

Pyridine derivatives have also been studied for their corrosion inhibition properties, particularly in protecting metals against corrosion in acidic environments. Through a combination of gravimetric, electrochemical, and spectroscopic techniques, researchers have demonstrated that certain pyridine derivatives can serve as effective corrosion inhibitors. This application is significant in industrial settings where metal preservation is critical (Ansari et al., 2015).

Antitubercular and Antimicrobial Evaluation

The ongoing challenge of multidrug-resistant bacterial pathogens has prompted the synthesis and evaluation of novel pyridine derivatives for their antitubercular and broader antimicrobial activities. These efforts have resulted in compounds that show promising activity against Mycobacterium tuberculosis as well as other gram-positive and gram-negative bacteria. This line of research is crucial for developing new therapeutic options to combat tuberculosis and other infectious diseases (Kamdar et al., 2010).

Propriétés

IUPAC Name |

2-[(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O/c20-9-14-3-6-22-18(8-14)26-12-15-2-1-7-25(11-15)19-16-4-5-21-10-17(16)23-13-24-19/h3-6,8,10,13,15H,1-2,7,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTOCOFTZCLTSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC3=C2C=CN=C3)COC4=NC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

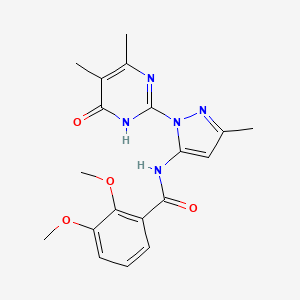

![2-Amino-6-benzyl-4-(2-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2695565.png)

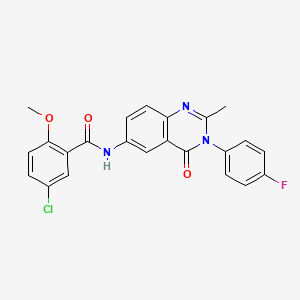

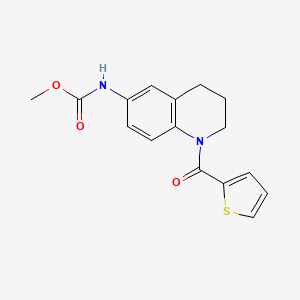

![methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2695566.png)

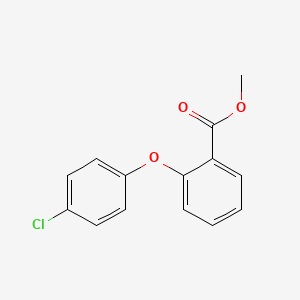

![Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl]oxypropanoate](/img/structure/B2695568.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B2695572.png)

![2-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol](/img/structure/B2695574.png)

![(E)-5-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2695575.png)

![3-Methylsulfonyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2695580.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2695581.png)